molecular formula C5H7FN2 B13248530 3-Fluoropyrrolidine-3-carbonitrile

3-Fluoropyrrolidine-3-carbonitrile

Cat. No.: B13248530
M. Wt: 114.12 g/mol
InChI Key: KSPZEMCRWJMWJF-UHFFFAOYSA-N
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Description

3-Fluoropyrrolidine-3-carbonitrile is a fluorinated organic compound with the molecular formula C5H7FN2 It is a derivative of pyrrolidine, where a fluorine atom and a nitrile group are attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyrrolidine-3-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The exact methods can vary depending on the desired purity and yield, but typically involve controlled reaction conditions to ensure the selective introduction of the fluorine atom and nitrile group.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Fluoropyrrolidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique fluorinated structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoropyrrolidine-3-carbonitrile involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with other molecules. This can lead to specific binding interactions and effects on biological pathways, making it a valuable compound for research in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyrrolidine: A similar compound without the nitrile group.

    3-Fluoropyridine: A fluorinated pyridine derivative.

    3-Fluoropyrrolidine-3-carbonitrile hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a nitrile group on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoropyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2/c6-5(3-7)1-2-8-4-5/h8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPZEMCRWJMWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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